molecular formula C11H25NS B14238650 1-Aminoundecane-1-thiol CAS No. 511538-13-9

1-Aminoundecane-1-thiol

Cat. No.: B14238650
CAS No.: 511538-13-9
M. Wt: 203.39 g/mol
InChI Key: PJHWBEFCLFGUQX-UHFFFAOYSA-N
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Description

1-Aminoundecane-1-thiol is an organic compound characterized by the presence of both an amino group and a thiol group attached to an eleven-carbon aliphatic chain. This compound is known for its ability to form self-assembled monolayers (SAMs) on various substrates, making it valuable in nanotechnology and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: In industrial settings, the production of 1-aminoundecane-1-thiol often involves large-scale chemical reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Aminoundecane-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-aminoundecane-1-thiol involves its ability to form strong bonds with metal surfaces through the thiol group, while the amino group can interact with various biological molecules. This dual functionality allows it to serve as a linker or stabilizer in various applications .

Comparison with Similar Compounds

  • 6-Aminohexane-1-thiol
  • 8-Aminooctane-1-thiol
  • 11-Mercaptoundecanoic acid

Comparison: 1-Aminoundecane-1-thiol is unique due to its longer aliphatic chain, which provides greater flexibility and stability in forming SAMs compared to shorter-chain analogs like 6-aminohexane-1-thiol and 8-aminooctane-1-thiol. Additionally, the presence of both amino and thiol groups allows for versatile applications in various fields .

Properties

CAS No.

511538-13-9

Molecular Formula

C11H25NS

Molecular Weight

203.39 g/mol

IUPAC Name

1-aminoundecane-1-thiol

InChI

InChI=1S/C11H25NS/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11,13H,2-10,12H2,1H3

InChI Key

PJHWBEFCLFGUQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(N)S

Origin of Product

United States

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